

M1002: Comprehensive Application Notes and Protocols

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Compound of Interest

Compound Name: M1002

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This document provides detailed application notes and protocols for two distinct therapeutic agents identified as **M1002**: a preclinical Hypoxia-Inducible Factor-2 (HIF-2) agonist and a clinical-stage Glucagon-Like Peptide-1 (GLP-1) receptor agonist, **HDM1002**. This guide is intended for researchers, scientists, and drug development professionals.

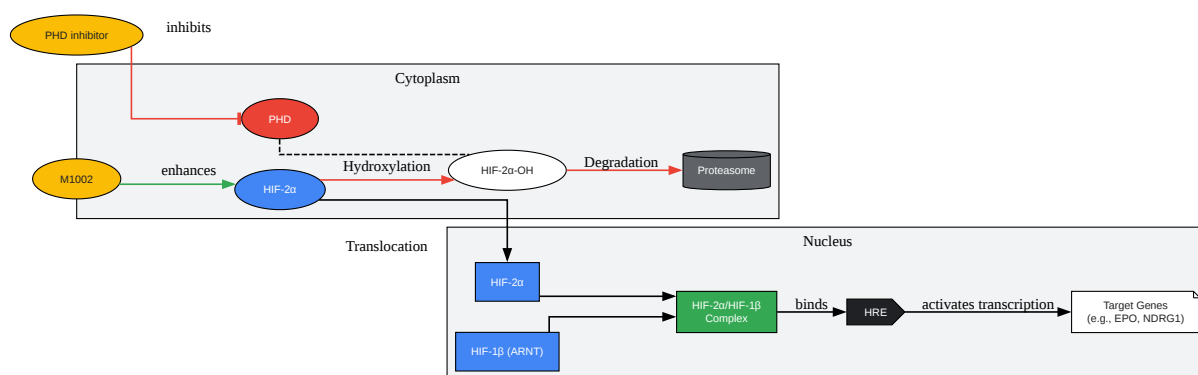
Section 1: M1002 (HIF-2 Agonist)

Introduction

M1002 is a research compound identified as a Hypoxia-Inducible Factor-2 (HIF-2) agonist. It functions by enhancing the expression of HIF-2 target genes and has demonstrated synergistic effects with prolyl-hydroxylase domain (PHD) inhibitors in preclinical studies.[1] This section outlines its mechanism of action and provides protocols for in vitro experimentation.

Mechanism of Action

M1002 directly activates the HIF-2 transcription factor. Under normal oxygen conditions, HIF-2 α is hydroxylated by PHD enzymes, leading to its ubiquitination and proteasomal degradation. In hypoxic conditions or in the presence of a PHD inhibitor, HIF-2 α is stabilized, translocates to the nucleus, and dimerizes with HIF-1 β (also known as ARNT). This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. **M1002** enhances this process, leading to increased expression of genes such as Erythropoietin (EPO) and N-myc downstream-regulated gene 1 (NDRG1).[1]



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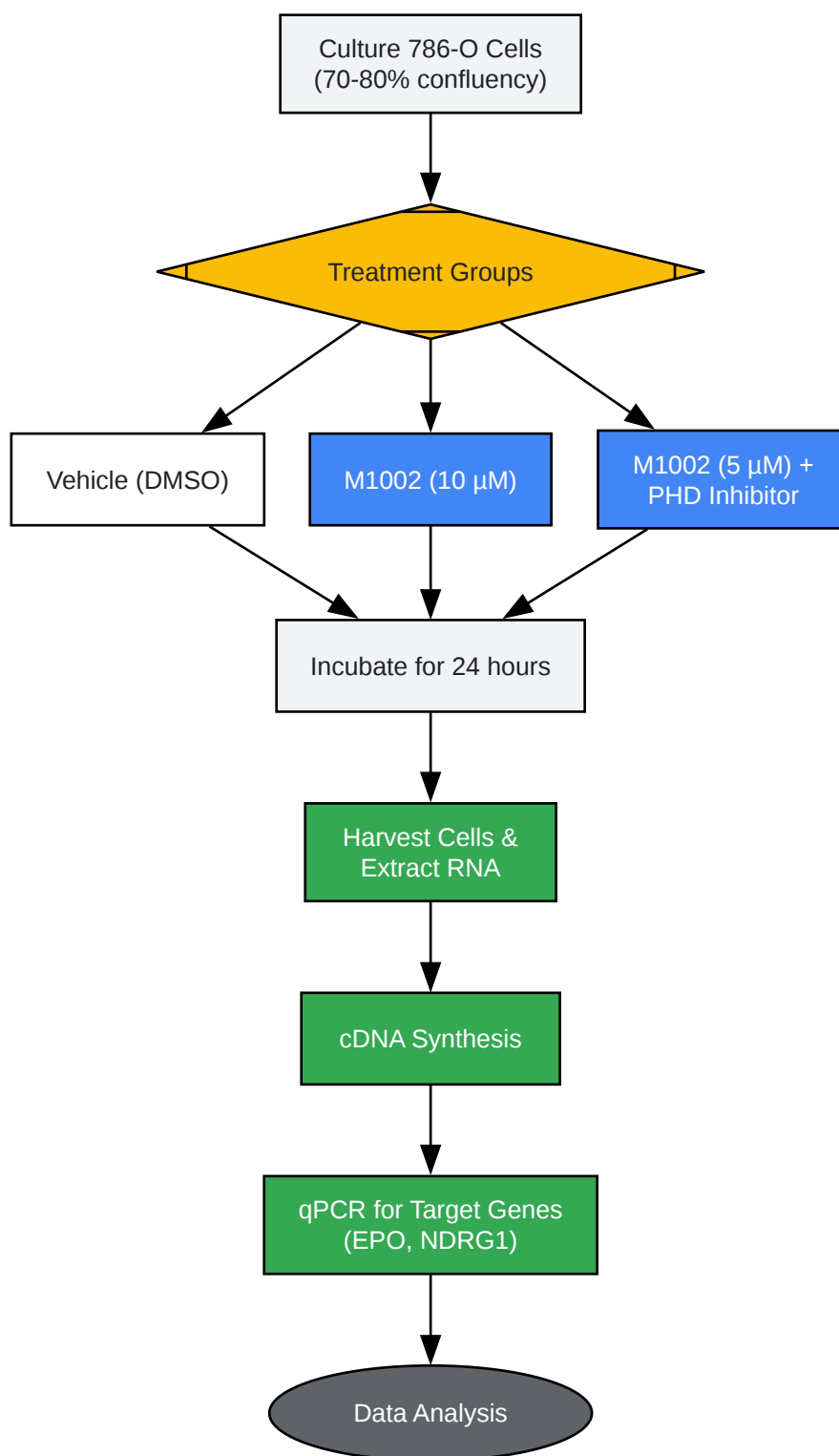
Caption: M1002 enhances HIF-2α activity, leading to target gene expression.

Experimental Protocols

In Vitro Cell-Based Assay for HIF-2 Target Gene Expression

- Objective: To determine the effect of **M1002** on the expression of HIF-2 target genes in a renal cell carcinoma cell line (786-O), which is known to have high HIF-2α activity.
- Materials:
 - **M1002** (stock solution prepared in DMSO)
 - 786-O cells
 - Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

- PHD inhibitor (optional, for synergy experiments)
- Reagents for RNA extraction and quantitative PCR (qPCR)
- Procedure:
 - Cell Culture: Culture 786-O cells in the recommended medium until they reach 70-80% confluency.
 - Treatment: Treat the cells with **M1002** at a final concentration of 10 μ M for 24 hours. For synergy experiments, co-treat cells with **M1002** (5 μ M) and a PHD inhibitor for 24 hours.[\[1\]](#) A vehicle control (DMSO) should be run in parallel.
 - RNA Extraction: Following treatment, harvest the cells and extract total RNA using a suitable kit.
 - qPCR Analysis: Perform reverse transcription to synthesize cDNA, followed by qPCR to quantify the expression levels of HIF-2 target genes (e.g., EPO, NDRG1). Normalize the expression to a housekeeping gene (e.g., GAPDH).
- Expected Outcome: A significant increase in the mRNA levels of HIF-2 target genes in **M1002**-treated cells compared to the vehicle control.[\[1\]](#) Co-treatment with a PHD inhibitor is expected to show a synergistic increase in target gene expression.[\[1\]](#)



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Caption: Workflow for assessing **M1002** activity on HIF-2 target genes in vitro.

Storage and Handling

- Stock Solution: Store **M1002** stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

Section 2: HDM1002 (GLP-1 Receptor Agonist)

Introduction

HDM1002 is an orally administered Glucagon-Like Peptide-1 (GLP-1) receptor agonist currently in clinical development for the treatment of type 2 diabetes mellitus (T2DM). It has been evaluated in Phase 1, 2, and 3 clinical trials to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Dosage and Administration in Clinical Trials

HDM1002 is administered as an oral tablet. Dosing regimens have varied across clinical studies, with a focus on dose escalation to maximize tolerability.

| Study Phase | Dosage Range | Dosing Frequency | Key Findings | Reference |
|---------------|--|-----------------------|--|-----------|
| Phase 1 (SAD) | 10 mg - 600 mg (single dose) | Single Ascending Dose | Safe and well-tolerated. Dose-proportional Cmax and AUC. | |
| Phase 2 | Not specified, involves dose titration | Once or twice daily | To assess efficacy and safety in T2DM patients. | |
| Phase 3 | 100 mg, 200 mg, 400 mg (maintenance doses) | Once daily | Dose escalation from 50 mg. Compared with dapagliflozin. | |

Clinical Trial Protocols Overview

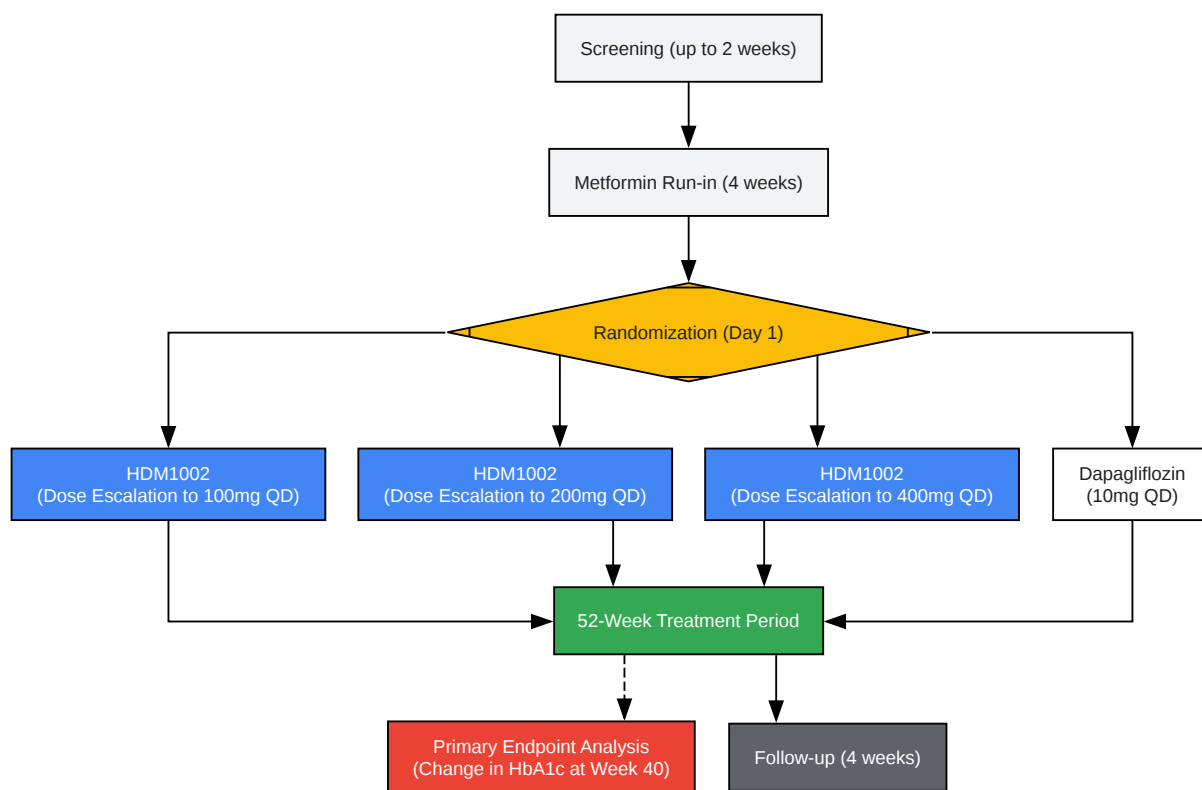
First-in-Human, Single Ascending Dose (SAD) Study

- Objective: To evaluate the safety, tolerability, PK, and PD of single oral doses of **HDM1002** in healthy adult participants.
- Study Design: Randomized, double-blind, placebo-controlled.
- Participant Profile: Healthy adults, aged 18-55 years, with a BMI of 19.0-32.0 kg/m².
- Dosage: Single oral escalating doses from 10 mg to 600 mg.
- Key Assessments:
 - Safety: Monitoring of adverse events (AEs). The most common AEs were nausea, diarrhea, vomiting, and decreased appetite, which were dose-dependent.
 - Pharmacokinetics: Measurement of plasma concentrations of **HDM1002** over time to determine C_{max}, AUC, and half-life (t_{1/2z} ranged from 4.99 to 7.10 hours).
 - Pharmacodynamics: Assessment of postprandial glucose levels, which were significantly lowered in a dose-dependent manner.
- Food Effect: A separate cohort received a 200 mg dose in both fed (high-fat meal) and fasted states. The study found that a high-fat meal did not significantly impact systemic exposure (C_{max} and AUC).

Phase 3 Efficacy and Safety Study

- Objective: To assess the efficacy and safety of **HDM1002** tablets compared to an active comparator (dapagliflozin) in adults with T2DM inadequately controlled on metformin.
- Study Design: Multicenter, randomized, double-blind, active-controlled, parallel-group.
- Participant Profile: Adults aged 18-75 years with a diagnosis of T2DM for at least 3 months, on a stable dose of metformin, and with HbA1c between 7.5% and 11.0%.
- Dosage Regimen:
 - Screening and Run-in: Up to a 2-week screening period followed by a 4-week metformin run-in period.

- Randomization: Eligible participants are randomized in a 1:1:1:1 ratio to receive different maintenance doses of HDM1002 (100 mg, 200 mg, or 400 mg) or dapagliflozin 10 mg, administered orally once daily.
- Dose Escalation: For the HDM1002 arms, dose escalation occurs every 4 weeks, starting from 50 mg, until the target maintenance dose is reached.
- Treatment Duration: 52 weeks, followed by a 4-week follow-up.
- Primary Endpoint: Change from baseline in HbA1c at Week 40.



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Caption: Workflow of a Phase 3 clinical trial for HDM1002 in T2DM.

Hepatic Impairment Study

A separate study was designed to evaluate the effect of hepatic impairment on the pharmacokinetics of HDM1002 in Chinese subjects aged 18-70 years. This highlights the ongoing characterization of the drug in special populations.

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References

- 1. medchemexpress.com [medchemexpress.com]
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